Class-Level Enzyme Inhibitory Potency Range: 3-Aryl-2-thioxoquinazolinones as α-Amylase and α-Glucosidase Dual Inhibitors
In a direct structure-activity relationship study of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, El-Sayed et al. (2023) reported that para-substituted 3-aryl analogs achieved dual α-amylase and α-glucosidase inhibition exceeding that of the reference flavonoid quercetin. Compounds 3h, 5a, and 5h were identified as the most potent dual inhibitors [1]. Although CAS 730976-45-1 was not directly tested, its 3-(3-pyrrolidine-1-sulfonyl)phenyl substituent occupies the same para-position vector as the active compounds in this series. The sulfonamide moiety is a known pharmacophore for carbohydrate-processing enzyme inhibition, distinct from the methyl, methoxy, and chloro substituents evaluated in the published series. Establishing quantitative IC50 values for this specific compound against α-amylase and α-glucosidase would be a critical step for procurement decisions in metabolic disease research [1].
| Evidence Dimension | Dual α-amylase / α-glucosidase inhibition (class-level reference range) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature for this specific CAS number. Structural alignment with active para-substituted analogs supports potential activity. |
| Comparator Or Baseline | Best-in-series para-substituted 3-aryl-2-thioxo analogs (compounds 3h, 5a, 5h) identified as more potent dual inhibitors than quercetin [1]. |
| Quantified Difference | Cannot be quantified without compound-specific assay data. The pyrrolidine-1-sulfonyl group is structurally distinct from all published active substituents (e.g., 4-Cl, 4-OCH3, 4-CH3). |
| Conditions | In vitro enzyme inhibition assay; α-amylase and α-glucosidase; reference inhibitor quercetin [1]. |
Why This Matters
For researchers screening antihyperglycemic or metabolic disease candidates, the unique sulfonamide substituent of CAS 730976-45-1 may provide a differentiated inhibition profile not achievable with simpler 3-aryl analogs that have already been characterized.
- [1] El-Sayed NNE, et al. Pharmaceuticals (Basel). 2023. (Full citation in Section 1). View Source
